molecular formula C20H26N3O19P2-3 B1261415 UDP-GlcNAc-pyruvate enol ether

UDP-GlcNAc-pyruvate enol ether

Número de catálogo: B1261415
Peso molecular: 674.4 g/mol
Clave InChI: BEGZZYPUNCJHKP-DBYWSUQTSA-K
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

UDP-N-acetyl-3-O-(1-carboxylatovinyl)-alpha-D-glucosamine(3-) is a UDP-N-acetyl-3-O-(1-carboxylatovinyl)-D-glucosamine(3-) in which the anomeric centre of the glucosamine fragment has alpha-configuration. It is a conjugate base of an UDP-N-acetyl-3-O-(1-carboxyvinyl)-alpha-D-glucosamine.

Aplicaciones Científicas De Investigación

Peptidoglycan Biosynthesis

UDP-GlcNAc-pyruvate enol ether serves as a crucial substrate in the biosynthesis of UDP-N-acetylmuramic acid (UDP-MurNAc), a fundamental component of bacterial cell walls. The enzyme UDP-N-acetylglucosamine-enolpyruvate transferase (MurA) catalyzes the enol-pyruvylation of UDP-N-acetylglucosamine using phosphoenolpyruvate (PEP) as a donor substrate, resulting in the formation of UDP-MurNAc . This reaction is the first committed step in peptidoglycan biosynthesis and is essential for bacterial growth and survival.

Enzymatic Assays and Quantification

Recent advancements have introduced enzymatic methods to quantify UDP-GlcNAc levels in biological samples. For instance, a study developed an assay based on O-GlcNAcylation reactions to measure UDP-GlcNAc concentrations across various mouse tissues . This method demonstrated high recovery rates and strong correlations with existing data on nucleotide sugars, highlighting its utility for metabolic studies.

Table: UDP-GlcNAc Concentrations in Mouse Tissues

TissueConcentration (pmol/mg)
Liver240
Kidney120
Heart80
Skeletal Muscle14
Brain50

Role in Pathogenicity and Immunology

Pyruvylated monosaccharides, including those derived from this compound, have been implicated in bacterial virulence. For example, pyruvylated N-acetylmannosamine has been identified as an epitope on bacterial cell wall glycopolymers that serve as ligands for cell surface proteins . This interaction plays a critical role in the pathogenicity of bacteria such as Bacillus anthracis.

Structural Insights

Structural studies have provided insights into the conformational dynamics of enzymes involved in utilizing this compound. For instance, crystal structures of MurB enzymes from various bacteria reveal how substrate binding induces significant conformational changes that are essential for catalytic activity . These structural insights are crucial for understanding enzyme mechanics and developing inhibitors that could serve as potential antibiotics.

Case Study 1: Inhibition by Fosfomycin

A comprehensive study on MurA from Acinetobacter baumannii demonstrated that fosfomycin acts as a potent inhibitor by covalently modifying the active site cysteine. This inhibition was shown to significantly affect peptidoglycan biosynthesis, leading to increased susceptibility to other antibiotics .

Case Study 2: Quantification Method Development

The development of an enzymatic assay for quantifying UDP-GlcNAc has been validated through rigorous testing across different tissues. This method not only provides insights into metabolic flux but also aids in understanding diseases where glycosylation patterns are altered .

Propiedades

Fórmula molecular

C20H26N3O19P2-3

Peso molecular

674.4 g/mol

Nombre IUPAC

2-[(2R,3R,4R,5S,6R)-3-acetamido-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxyprop-2-enoate

InChI

InChI=1S/C20H29N3O19P2/c1-7(18(30)31)38-16-12(21-8(2)25)19(40-9(5-24)14(16)28)41-44(35,36)42-43(33,34)37-6-10-13(27)15(29)17(39-10)23-4-3-11(26)22-20(23)32/h3-4,9-10,12-17,19,24,27-29H,1,5-6H2,2H3,(H,21,25)(H,30,31)(H,33,34)(H,35,36)(H,22,26,32)/p-3/t9-,10-,12-,13-,14-,15-,16-,17-,19-/m1/s1

Clave InChI

BEGZZYPUNCJHKP-DBYWSUQTSA-K

SMILES isomérico

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)OC(=C)C(=O)[O-]

SMILES canónico

CC(=O)NC1C(C(C(OC1OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)OC(=C)C(=O)[O-]

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
UDP-GlcNAc-pyruvate enol ether
Reactant of Route 2
UDP-GlcNAc-pyruvate enol ether
Reactant of Route 3
UDP-GlcNAc-pyruvate enol ether
Reactant of Route 4
UDP-GlcNAc-pyruvate enol ether
Reactant of Route 5
UDP-GlcNAc-pyruvate enol ether
Reactant of Route 6
UDP-GlcNAc-pyruvate enol ether

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.